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Compound of Interest

Compound Name: Magnesium--yttrium (2/1)

Cat. No.: B15489919

Abstract: This technical guide provides a detailed overview of the theoretical formation energy
of the intermetallic compound MgzY. It is intended for researchers, scientists, and professionals
in materials science and drug development who are interested in the fundamental
thermodynamic properties of magnesium alloys. This document outlines the theoretical
framework for calculating formation energy using first-principles methods, presents key
guantitative data, and describes the computational and experimental protocols necessary for a
thorough understanding and validation of these properties.

Introduction

Magnesium-yttrium (Mg-Y) alloys are of significant interest in various industrial applications,
including aerospace, automotive, and biomedical fields, owing to their low density, high specific
strength, and good biocompatibility. The intermetallic phase MgzY is a key strengthening
precipitate in many of these alloys, and its thermodynamic stability is crucial for predicting the
alloy's performance and long-term stability. The formation energy is a fundamental property that
dictates the phase stability of a compound. A negative formation energy indicates that the
formation of the compound from its constituent elements is energetically favorable.

First-principles calculations, based on density functional theory (DFT), have emerged as a
powerful tool for accurately predicting the formation energies of intermetallic compounds,
providing insights that are often challenging to obtain experimentally. This guide focuses on the
theoretical determination of the formation energy of MgzY, offering a comprehensive resource
for researchers in the field.
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Theoretical Formation Energy of Mgz2Y

The theoretical formation energy of Mg2Y has been calculated using first-principles methods.
The enthalpy of formation, which is equivalent to the formation energy at O K, is a key indicator
of the stability of the compound.

Quantitative Data

The calculated enthalpy of formation for Mgz2Y is summarized in the table below. This value was
obtained from first-principles calculations based on density functional theory.

Calculated

Enthalpy of
Compound Crystal Structure Space Group .

Formation (kJ/mol

of atoms)

Hexagonal (C14
Mg2Y P6s/mmc -10
Laves phase)

Data sourced from Zhang et al. (2009).

Computational and Experimental Protocols

A comprehensive understanding of the formation energy of MgzY requires a combination of
theoretical calculations and experimental validation. This section details the methodologies for
both approaches.

Computational Protocol: First-Principles Calculation

The theoretical formation energy of MgzY is determined using density functional theory (DFT)
as implemented in software packages like the Vienna Ab initio Simulation Package (VASP).
The general workflow is as follows:

o Crystal Structure Definition: The initial crystal structure of MgzY, which is a C14 Laves phase
with a hexagonal lattice (space group P6s/mmc), is defined.

 Input File Generation: Input files for the DFT calculation are prepared. These files specify the
atomic positions, lattice parameters, and calculation settings.
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Energy Minimization: The total energy of the Mg2Y compound is calculated by solving the
Kohn-Sham equations. The structure is fully relaxed to find the ground state energy at 0 K.
This involves optimizing the lattice parameters and the positions of the atoms within the unit
cell.

Elemental Energy Calculation: The total energies of the constituent elements, pure
magnesium (hcp) and pure yttrium (hcp), are calculated in their stable bulk structures.

Formation Energy Calculation: The formation energy (enthalpy of formation at 0 K), AHf, is
calculated using the following formula:

AHf(Mg2Y) = Etotal(MgzY) - 2 * Etotal(Mg) - Etotal(Y)

where Etotal represents the total energy per formula unit obtained from the DFT calculations.

Key Computational Parameters:

Method: Density Functional Theory (DFT)
Software: Vienna Ab initio Simulation Package (VASP)

Pseudopotentials: Projector Augmented-Wave (PAW) pseudopotentials are used to describe
the interaction between the core and valence electrons.

Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the
Perdew-Burke-Ernzerhof (PBE) functional is commonly employed.

Energy Cutoff: A plane-wave energy cutoff is chosen to ensure convergence of the total
energy.

k-point Mesh: The Brillouin zone is sampled using a Monkhorst-Pack grid to ensure accurate
integration.

Experimental Protocol for Synthesis and Validation

Experimental synthesis and characterization are essential to validate the theoretically predicted

formation of the Mg2Y phase. A common method for synthesizing Mg-Y alloys is through

powder metallurgy or arc melting.
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3.2.1. Synthesis: Powder Metallurgy

o Powder Preparation: High-purity magnesium and yttrium powders are weighed in a 2:1
atomic ratio.

e Mechanical Alloying: The powders are blended and subjected to mechanical alloying in a
high-energy ball mill under an inert atmosphere (e.g., argon) to prevent oxidation.

e Consolidation: The mechanically alloyed powder is then consolidated into a dense bulk
sample. This can be achieved by:

o Cold Pressing: The powder is uniaxially pressed in a die at room temperature.

o Sintering: The green compact is sintered at an elevated temperature (e.g., 500-600 °C) in
an inert atmosphere or vacuum to promote atomic diffusion and the formation of the Mgz2Y
phase.

o Hot Pressing/Spark Plasma Sintering (SPS): These techniques apply pressure and
temperature simultaneously for more effective densification and phase formation.

3.2.2. Characterization

o X-ray Diffraction (XRD): XRD is the primary technique used to identify the crystalline phases
present in the synthesized sample. The diffraction pattern of the sample is compared with
standard diffraction patterns for Mg, Y, and the expected Mgz2Y phase to confirm its
formation.

e Scanning Electron Microscopy (SEM): SEM is used to observe the microstructure of the
alloy. It provides information on the grain size, morphology, and distribution of different
phases.

o Energy-Dispersive X-ray Spectroscopy (EDS): EDS, often coupled with SEM, is used to
determine the elemental composition of the different phases observed in the microstructure,
confirming the stoichiometry of the Mg2Y phase.

Visualizations
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Computational Workflow for Formation Energy
Calculation

The following diagram illustrates the logical workflow for calculating the theoretical formation
energy of MgzY using first-principles methods.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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